(3-chloro-1H-1,2,4-triazol-1-yl)methanol
Overview
Description
(3-chloro-1H-1,2,4-triazol-1-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro group and a hydroxymethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-1,2,4-triazol-1-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1H-1,2,4-triazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding triazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-chloro-1H-1,2,4-triazol-1-yl)carboxylic acid, while substitution of the chloro group with an amine can yield (3-amino-1H-1,2,4-triazol-1-yl)methanol.
Scientific Research Applications
(3-chloro-1H-1,2,4-triazol-1-yl)methanol has a wide range of scientific research applications:
Biology: Triazole derivatives are known for their antimicrobial, antifungal, and antiviral activities, making this compound a valuable candidate for biological studies.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-chloro-1H-1,2,4-triazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes involved in various biological processes, such as sterol demethylation in fungi . This inhibition disrupts the synthesis of essential biomolecules, leading to the compound’s biological effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the triazole derivative.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline): Another triazole derivative with a chloro group, but with an aniline substituent instead of a hydroxymethyl group.
(1-methyl-1H-1,2,4-triazol-3-yl)methanol: A similar compound with a methyl group instead of a chloro group.
Uniqueness
(3-chloro-1H-1,2,4-triazol-1-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(3-chloro-1H-1,2,4-triazol-1-yl)methanol is a triazole derivative recognized for its diverse biological activities. This compound's structure includes a chloro group and a hydroxymethyl group attached to the triazole ring, which contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms. The presence of the chloro and hydroxymethyl groups in this compound enhances its biological activity. The mechanism of action typically involves the inhibition of enzymes critical for various biological processes. For instance, triazole derivatives are known to inhibit sterol demethylation in fungi, which is essential for fungal cell membrane integrity.
Antimicrobial Activity
Triazole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that compounds with similar structures have demonstrated efficacy against a range of pathogens including bacteria and fungi. The antifungal activity is particularly notable, as triazoles are commonly used in antifungal therapies due to their ability to target fungal cell wall synthesis .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. For example, hybrids containing triazole scaffolds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique structural features of this compound may enhance its selectivity and potency against cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Compounds with similar triazole structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
A study investigating the biological activity of various triazole derivatives found that this compound displayed significant inhibition against specific microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, demonstrating its effectiveness in vitro .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | ≤ 6.25 | Antimicrobial |
Hybrid Triazole Compound | ≤ 10 | Anticancer |
Triazole Derivative A | ≤ 5 | Anti-inflammatory |
Structural Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Studies employing SAR analysis indicate that modifications to the chloro and hydroxymethyl groups can significantly affect the compound's potency against various biological targets .
Properties
IUPAC Name |
(3-chloro-1,2,4-triazol-1-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRILLHZUXIUHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280191 | |
Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674390-15-8 | |
Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.